

Pharmacological Profile of Upadacitinib: A Technical Guide

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Compound of Interest		
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Introduction

Upadacitinib, marketed under the brand name Rinvoq, is an oral, selective Janus kinase (JAK) inhibitor.[1][2] It is classified as a disease-modifying antirheumatic drug (DMARD) and is approved for the treatment of several immune-mediated inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ulcerative colitis, and Crohn's disease. [2][3][4] This document provides a comprehensive technical overview of the pharmacological profile of Upadacitinib, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

Upadacitinib exerts its therapeutic effects by selectively inhibiting JAK1, a member of the Janus kinase family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2).[5][6] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors involved in inflammation, hematopoiesis, and immune function.[6][7][8]

The process begins when a cytokine binds to its specific receptor on the cell surface, leading to the activation of associated JAKs.[6][8] Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs).[7] These phosphorylated STATs form dimers, translocate to the cell nucleus, and modulate the expression of target genes, many of which are pro-inflammatory.[6][8][9]

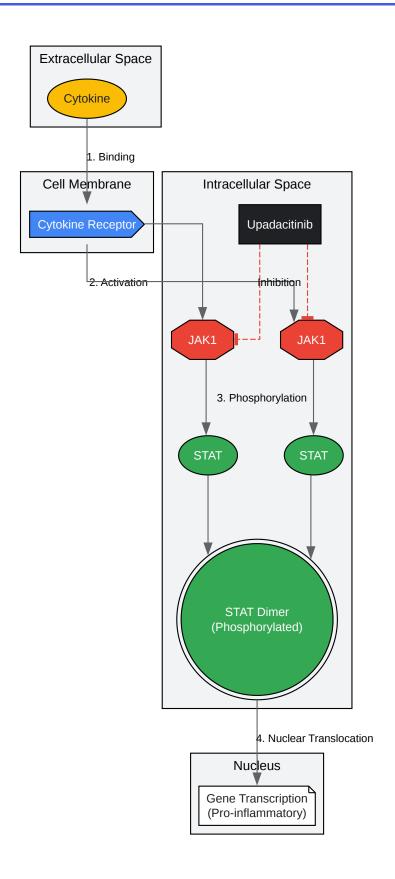


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Upadacitinib functions as an adenosine triphosphate (ATP)-competitive inhibitor.[8][9] By binding to the ATP-binding site within the kinase domain of JAK1, it blocks the phosphorylation and activation of downstream STATs.[8][9] This interference with the JAK-STAT cascade reduces the activity of key pro-inflammatory cytokines, such as IL-6 and IFNy, thereby mitigating the pathological inflammation and immune responses characteristic of autoimmune diseases.[3][10][11] The selectivity for JAK1 is hypothesized to provide a favorable benefit-risk profile by minimizing effects associated with the inhibition of other JAK isoforms, such as hematologic abnormalities linked to JAK2 inhibition or certain immune effects linked to JAK3.[6] [10][11]





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Upadacitinib Inhibition of the JAK-STAT Signaling Pathway.



Selectivity Profile

Upadacitinib's pharmacological activity is characterized by its greater selectivity for JAK1 over other JAK isoforms.[1][12] This selectivity has been quantified in both biochemical (enzymatic) and cellular assays.

Table 1: In Vitro Inhibitory Potency of Upadacitinib against JAK Isoforms

Assay Type	Paramete r	JAK1	JAK2	JAK3	TYK2	Referenc e(s)
Enzymati c Assay	IC50 (nM)	43	120	2300	4700	[9]

| Cellular Assay | IC₅₀ (nM) | \sim 60x selective for JAK1 over JAK2 | >100x selective for JAK1 over JAK3 | - | - |[10][11] |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

The data indicates that Upadacitinib is significantly more potent in inhibiting JAK1 compared to JAK2, JAK3, and TYK2.[9] This selective inhibition of JAK1-dependent cytokine signaling is believed to be a key contributor to its therapeutic efficacy while potentially minimizing off-target effects.[10]

Pharmacokinetics

The pharmacokinetic profile of Upadacitinib has been characterized in healthy subjects and patient populations. It exhibits dose-proportional pharmacokinetics over the therapeutic range. [3][13]

Table 2: Summary of Upadacitinib Pharmacokinetic Parameters (Extended-Release Formulation)



Parameter	Value	Description	Reference(s)
Absorption			
T _{max} (Time to Peak Plasma Concentration)	2 - 4 hours	Time to reach maximum drug concentration after oral administration.	[7][9]
Food Effect	No clinically relevant effect	High-fat meals have a minor impact on exposure.	[3][14]
Distribution			
Plasma Protein Binding	~52%	The fraction of drug bound to proteins in the blood plasma.	[3][7]
Blood to Plasma Ratio	1.0	Indicates similar partitioning between plasma and blood cellular components.	[3][15]
Volume of Distribution (Vd)	~294 L	Apparent volume into which the drug is distributed to produce the observed plasma concentration.	[3][16]
Metabolism			
Primary Metabolic Pathway	CYP3A4-mediated	Primarily metabolized by the Cytochrome P450 3A4 enzyme.	[3][7]
Minor Metabolic Pathway	CYP2D6	Minor contribution to metabolism from the Cytochrome P450 2D6 enzyme.	[3][7]



Parameter	Value	Description	Reference(s)
Active Metabolites	None known	The parent drug is the primary active moiety.	[3][15]
Excretion			
Elimination Half-Life (t1/2)	8 - 14 hours	Time required for the drug concentration in the body to be reduced by half.	[3][7]
Routes of Excretion	Feces (~53%) and Urine (~43%)	Primarily eliminated as unchanged drug in feces (38%) and urine (24%).	[3][7][15]

| Steady State | Achieved within 4 days | Time to reach a stable concentration with once-daily dosing, with minimal accumulation. |[9][15] |

Pharmacodynamics

Upadacitinib demonstrates a concentration-dependent inhibition of JAK1-mediated signaling pathways in vivo.[9] This has been assessed by measuring the phosphorylation of STAT proteins following cytokine stimulation in ex vivo samples from clinical trial participants. Specifically, Upadacitinib has been shown to reversibly inhibit IL-6-induced STAT3 phosphorylation and IL-7-induced STAT5 phosphorylation.[9] The maximum inhibition of STAT phosphorylation coincides with the maximum plasma concentration of the drug, and levels return toward baseline by the end of the dosing interval, consistent with its half-life.[9]

Drug Interactions

Upadacitinib's metabolism is primarily mediated by CYP3A4, making it susceptible to interactions with strong inhibitors or inducers of this enzyme.[13][17]

• Strong CYP3A4 Inhibitors (e.g., ketoconazole, clarithromycin): Co-administration significantly increases Upadacitinib exposure.[7][17] Dose adjustments may be necessary.[18]

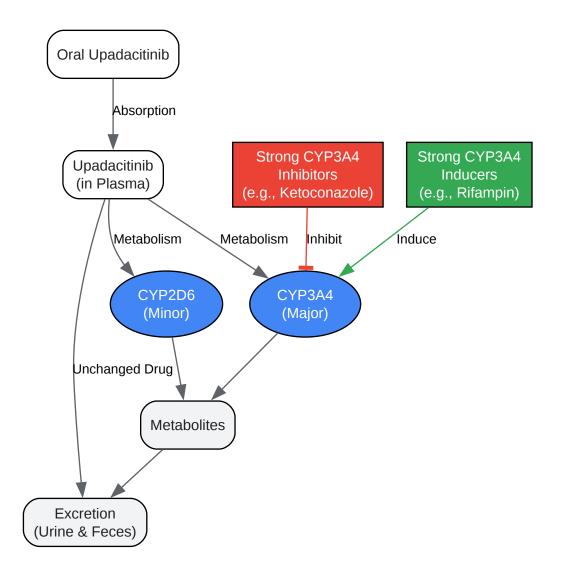
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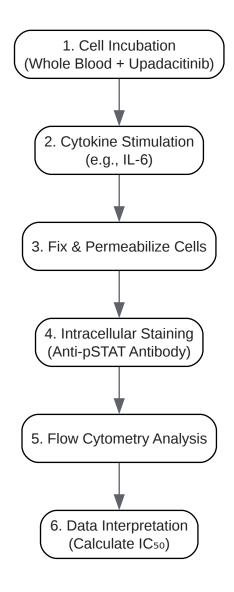


- Strong CYP3A4 Inducers (e.g., rifampin): Co-administration significantly decreases Upadacitinib exposure, which may lead to reduced therapeutic benefit.[17][18] Concomitant use is generally not recommended.[18]
- Other Medications: Upadacitinib does not have a clinically relevant effect on the pharmacokinetics of substrates for various CYP enzymes (CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4) or common concomitant medications like methotrexate.[9]
 [15]









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